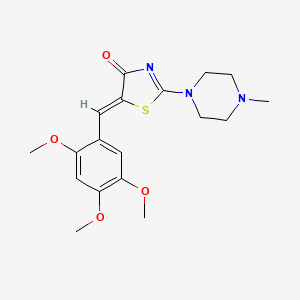![molecular formula C19H14ClN3O3S B11601383 (6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11601383.png)
(6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolo-triazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxybenzylidene group, and a thiazolo-triazole core
Vorbereitungsmethoden
The synthesis of (6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Thiazolo-Triazole Core: This step involves the cyclization of appropriate precursors to form the thiazolo-triazole core. Commonly used reagents include thioamides and hydrazides.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Addition of the Dimethoxybenzylidene Group: The final step involves the condensation of the dimethoxybenzylidene group with the thiazolo-triazole core, typically using aldehydes and appropriate catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
(6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can be compared with other similar compounds, such as:
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
1-(4-Fluorophenyl)piperazine: Another compound with a similar aromatic substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications across different fields.
Eigenschaften
Molekularformel |
C19H14ClN3O3S |
|---|---|
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
(6Z)-3-(4-chlorophenyl)-6-[(2,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C19H14ClN3O3S/c1-25-14-8-5-12(15(10-14)26-2)9-16-18(24)23-17(21-22-19(23)27-16)11-3-6-13(20)7-4-11/h3-10H,1-2H3/b16-9- |
InChI-Schlüssel |
URNVJVPXDMPYTA-SXGWCWSVSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601300.png)
![Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11601301.png)
![methyl 3-{3-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11601326.png)
![4,4'-({4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11601336.png)
![7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601338.png)
![N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11601348.png)
![(3E)-6-chloro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601355.png)

![2-[(4-methoxyphenyl)sulfanyl]-N'-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11601368.png)
![(5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11601369.png)
![2-[(5Z)-5-(4-ethylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11601373.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601374.png)
![4-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B11601375.png)
![2-amino-7-hydroxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile](/img/structure/B11601378.png)
